Cistanoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H48O20 |
|---|---|
Molecular Weight |
800.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O20/c1-15-25(42)27(44)29(46)36(52-15)56-33-26(43)22(13-37)53-35(31(33)48)51-14-23-32(55-24(41)8-5-16-3-6-18(38)20(40)11-16)28(45)30(47)34(54-23)50-10-9-17-4-7-19(39)21(12-17)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 |
InChI Key |
GMWOAKCUMDWIIJ-VQBYOCCZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)OC)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Pharmacological Activities
Antioxidant Effects
Many cistanosides exhibit significant antioxidant properties, which are crucial for protecting cells from damage caused by oxidative stress. ontosight.ai For example, Cistanoside A has been shown to reduce hypoxia-induced oxidative stress in male germ cells by modulating antioxidant enzyme activities. Similarly, this compound F displays notable antioxidant properties that may contribute to its protective effects against diseases related to oxidative stress. smolecule.com
Anti-inflammatory Properties
The anti-inflammatory effects of cistanosides have been well-documented. ontosight.ai this compound A, for instance, has been shown to reduce the accumulation of nitric oxide (NO), a key inflammatory mediator, in activated macrophages. glpbio.com this compound F also inhibits the production of nitric oxide in macrophages, suggesting its potential use in inflammatory conditions. smolecule.com
Neuroprotective Activities
Several cistanosides have demonstrated neuroprotective effects, making them promising candidates for research into neurodegenerative diseases. biosynth.comnih.gov this compound D, in particular, has been noted for its potential to enhance neuronal survival and function. biosynth.com The broader class of phenylethanoid glycosides, to which cistanosides belong, is recognized for its neuroprotective benefits. smolecule.com
Biosynthetic Pathways and Chemical Modifications of Cistanosides
Enzymatic and Precursor Pathways for Cistanoside Biosynthesis
The biosynthesis of the core structure of cistanosides is a multi-step enzymatic process that draws precursors from primary metabolic pathways within the plant. nih.govelifesciences.org The formation of the phenylethanoid aglycone and the subsequent glycosylation and acylation events are critical for the assembly of the final complex molecule.
The foundational C6-C3 phenylpropane units of cistanosides are derived from the shikimic acid pathway. researchgate.net This essential metabolic route is present in plants and microorganisms and is responsible for the biosynthesis of aromatic amino acids. chemithon.comnih.govnih.gov The pathway begins with the condensation of two precursors from carbohydrate metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov
Through a series of seven enzymatic steps, these initial substrates are converted into shikimic acid and subsequently into chorismic acid. nih.govnih.gov Chorismic acid serves as a crucial branch point for the synthesis of the three aromatic amino acids: L-tryptophan, L-phenylalanine, and L-tyrosine. chemithon.comnih.gov For cistanosides and other phenylethanoid glycosides, L-phenylalanine and L-tyrosine are the key precursors. nih.govresearchgate.net These amino acids undergo further enzymatic modifications, including decarboxylation, deamination, and reduction, to form the phenylethanoid aglycones, such as tyrosol and hydroxytyrosol, which constitute the core of the this compound structure. nih.govelifesciences.org
The following table outlines the key precursors from the shikimic acid pathway and their role in the formation of the this compound backbone.
| Precursor Compound | Origin Pathway | Role in this compound Biosynthesis |
| Phosphoenolpyruvate (PEP) | Glycolysis | Initial substrate for the shikimic acid pathway. |
| Erythrose-4-phosphate | Pentose Phosphate Pathway | Initial substrate, condenses with PEP. |
| Shikimic Acid | Shikimic Acid Pathway | Key intermediate for which the pathway is named. |
| Chorismic Acid | Shikimic Acid Pathway | Branch-point precursor for aromatic amino acids. |
| L-Phenylalanine | Shikimic Acid Pathway | Aromatic amino acid precursor for the phenylethanoid unit. |
| L-Tyrosine | Shikimic Acid Pathway | Aromatic amino acid precursor for the phenylethanoid unit. |
Chemical Transformation and Stability Studies of Cistanosides
Cistanosides, like many complex glycosides, are susceptible to chemical transformations that can alter their structure and properties. wikipedia.org Factors such as pH, temperature, and light can induce these changes, which include isomerization, acyl-migration, and hydrolysis. wikipedia.orgresearchgate.net
Isomerization and acyl-migration are significant chemical transformations affecting phenylethanoid glycosides. Research on related compounds like acteoside demonstrates that it can convert to its isomer, isoacteoside, particularly under heating conditions. nih.govresearchgate.net This transformation involves a change in the spatial arrangement of the acyl group on the central glucose moiety.
Acyl-migration is a well-documented phenomenon in acylated carbohydrates where an acyl group, such as the caffeoyl or feruloyl group in cistanosides, moves from one hydroxyl group to another on the sugar ring. This intramolecular rearrangement often proceeds through a cyclic orthoester intermediate and is influenced by the stereochemical relationship between the adjacent hydroxyl groups. The rate of migration is affected by factors like the nature of the acyl group and the pH of the medium, with the process often being facilitated by neutral or alkaline conditions. researchgate.net These migrations can lead to a mixture of isomers, complicating isolation and purification processes.
Hydrolysis is a primary degradation pathway for cistanosides, leading to the cleavage of ester and glycosidic bonds. researchgate.net Studies on phenylethanoid glycosides show that they are unstable under conditions of high temperature and high pH. wikipedia.orgresearchgate.net The degradation often follows first-order reaction kinetics. researchgate.net Hydrolysis breaks down the molecule into its constituent parts: the phenylethanoid aglycone (e.g., hydroxytyrosol), the sugar moieties (e.g., glucose, rhamnose), and the aromatic acid (e.g., caffeic acid). wikipedia.orgresearchgate.net For example, under acidic or neutral conditions, acteoside can be hydrolyzed to verbasoside (B1253895) and caffeic acid. wikipedia.org
The table below summarizes the conditions leading to the chemical transformation of related phenylethanoid glycosides.
| Transformation | Compound Studied | Conditions | Resulting Products |
| Isomerization | Acteoside | Heating in solution (water, methanol) | Isoacteoside nih.govresearchgate.net |
| Hydrolysis | Acteoside | Acidic or Neutral Solution | Verbasoside, Caffeic Acid wikipedia.org |
| Hydrolysis | Salidroside (B192308) | Storage in solution | Tyrosol researchgate.net |
| General Degradation | Phenylethanoid Glycosides | High Temperature, High pH, Light Exposure | Hydrolysis and Isomerization Products wikipedia.orgresearchgate.net |
Sulfation is another mechanism of transformation for phenylethanoid glycosides, primarily observed as a metabolic process in vivo. researchgate.netwikipedia.orgresearchgate.net In the context of drug metabolism, sulfation is a Phase II detoxification reaction catalyzed by sulfotransferase enzymes. This process involves the addition of a sulfonate group (SO₃⁻) to a hydroxyl or amine group on the molecule. This biotransformation increases the water solubility of the compound, facilitating its excretion from the body. Metabolic studies have identified sulfation as one of the dominant metabolic pathways for phenylethanoid glycosides like salidroside in animal models. wikipedia.org While chemical sulfation can be performed synthetically using reagents like sulfur trioxide complexes, its occurrence as a natural modification or a stability-related degradation mechanism for cistanosides in plants is not widely reported.
Pharmacological Investigations and Mechanistic Insights of Cistanosides Preclinical Studies
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. nih.gov Cistanosides have demonstrated potent antioxidant capabilities through a multi-faceted approach that includes direct radical scavenging, enhancement of endogenous defense systems, and protection of cellular components from oxidative damage. nih.govnih.gov
A primary mechanism of the antioxidant action of cistanosides is their ability to directly scavenge free radicals. Studies have shown that various phenylethanoid compounds isolated from Cistanche deserticola, including cistanoside A, this compound F, acteoside, isoacteoside, and echinacoside, exhibit strong free radical scavenging activity. xjcistanche.comnih.gov In assays using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, these compounds demonstrated more potent activity than the standard antioxidant α-tocopherol. xjcistanche.comnih.gov
Furthermore, these cistanosides were effective in scavenging superoxide (B77818) anion radicals (O₂⁻•), which are biologically generated and contribute to cellular damage. xjcistanche.comnih.gov The efficacy of their radical scavenging activity appears to be correlated with the number of phenolic hydroxyl groups present in their molecular structure. xjcistanche.comnih.gov This direct interaction with free radicals helps to neutralize them before they can inflict damage on vital cellular molecules like DNA, proteins, and lipids.
| Compound Class | Radical Scavenged | Comparative Activity |
| Cistanosides (Phenylethanoids) | DPPH Radical | Stronger than α-tocopherol xjcistanche.comnih.gov |
| Cistanosides (Phenylethanoids) | Superoxide Anion Radical (O₂⁻•) | Stronger than α-tocopherol xjcistanche.comnih.gov |
Beyond direct scavenging, cistanosides enhance the body's intrinsic antioxidant defenses by modulating the activity of key enzymes. nih.gov The endogenous antioxidant system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione S-transferases (GSTs), glutathione reductase (GR), and glutathione peroxidase (GPx), which play a crucial role in detoxifying ROS. nih.govresearchgate.netmdpi.com
In preclinical models of hypoxia-induced injury, treatment with cistanosides significantly increased the activities of SOD, GPx, and GR. nih.gov This enhancement of the enzymatic antioxidant shield protects cells and tissues from oxidative damage. nih.gov By restoring the activity of these critical enzymes, cistanosides help maintain cellular redox homeostasis and mitigate the downstream consequences of excessive ROS production. nih.gov
| Enzyme | Function | Effect of this compound Treatment |
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. mdpi.com | Activity significantly increased. nih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov | Activity significantly increased. nih.gov |
| Glutathione Reductase (GR) | Regenerates reduced glutathione (GSH). mdpi.com | Activity significantly increased. nih.gov |
Cistanosides exert a cytoprotective effect by reducing the intracellular accumulation of ROS and preventing lipid peroxidation. nih.govmdpi.com In models of hypoxia, cistanosides were shown to significantly downregulate ROS levels. nih.gov Similarly, this compound F was found to effectively reduce ROS overproduction and protect mitochondrial function, a primary site of cellular ROS generation. mdpi.com
Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular dysfunction and damage. nih.govmedpharmres.com Several cistanosides have demonstrated significant inhibitory effects on lipid peroxidation in rat liver microsomes induced by both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic (ascorbic acid/Fe²⁺) methods. xjcistanche.comnih.gov This anti-lipid peroxidation activity was found to be more potent than that of α-tocopherol or caffeic acid, highlighting the capacity of cistanosides to preserve the integrity of cellular membranes against oxidative assault. nih.gov
Oxidative stress is a potent trigger of apoptosis, or programmed cell death. Cistanosides have been shown to protect cells from oxidative stress-induced apoptosis by modulating key signaling pathways. nih.govnih.gov In studies on hypoxia-damaged cells, this compound treatment led to a reduction in the number of apoptotic cells. nih.gov
The anti-apoptotic mechanism involves the regulation of key proteins in the cell death pathway. Cistanosides were found to inhibit the activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), two critical executioners of apoptosis. nih.gov Furthermore, they modulated the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins by altering the Bax/Bcl-2 ratio, which is a crucial determinant of cell survival or death. nih.gov this compound A, specifically, has been noted for its ability to inhibit apoptosis by protecting against the generation of ROS. nih.gov
Anti-inflammatory Effects and Associated Molecular Pathways
In addition to their antioxidant properties, cistanosides exhibit significant anti-inflammatory activity. mdpi.com Chronic inflammation is closely linked to oxidative stress and is implicated in a wide range of diseases. This compound F has demonstrated potent anti-inflammatory effects by downregulating proinflammatory mediators. mdpi.com One of the key mechanisms underlying this effect is the regulation of nitric oxide production.
Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can be detrimental. nih.govnih.gov Preclinical studies have investigated the effects of various phenylethanoids from Cistanche deserticola, including this compound A, acteoside, and echinacoside, on NO generation in activated macrophages. nih.gov
| Phenylethanoid Compound | Effect on NO Production in Activated Macrophages |
| This compound A | Reduced nitrite accumulation nih.gov |
| Acteoside | Reduced nitrite accumulation nih.gov |
| Isoacteoside | Reduced nitrite accumulation nih.gov |
| Echinacoside | Reduced nitrite accumulation nih.gov |
| Tubuloside A | Reduced nitrite accumulation nih.gov |
| Tubuloside B | Reduced nitrite accumulation nih.gov |
| 2'-O-acetylacteoside | Reduced nitrite accumulation nih.gov |
Inhibition of Pro-inflammatory Cytokine Production
Cistanosides have demonstrated significant anti-inflammatory properties in preclinical studies by inhibiting the production of various pro-inflammatory cytokines. The mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. nih.govmdpi.com
Research indicates that certain cistanosides can effectively downregulate the expression of pro-inflammatory mediators. For instance, this compound F has been shown to significantly reduce the levels of interleukin-6 (IL-6) and the phosphorylation of NF-κB in adipogenic differentiation models. mdpi.com Similarly, acteoside, a phenylethanoid glycoside found in Cistanche tubulosa, can inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-4 in human basophilic cells. nih.gov In studies on acetaminophen-induced liver injury in mice, chiisanoside exhibited hepatoprotective effects by suppressing inflammatory cytokines including TNF-α, IL-1β, and IL-6 through the regulation of the NF-κB and MAPKs signaling pathways. nih.gov
Further investigations into the hepatoprotective effects of phenylethanoid glycosides from Cistanche deserticola revealed that echinacoside could ameliorate lipopolysaccharide (LPS)-induced hepatic inflammatory infiltration. nih.gov This effect was achieved by remarkably inhibiting the release of inflammatory factors such as TNF-α, IL-6, and IL-1β, acting through the TLR4/NF-κB signaling pathway. nih.gov These findings underscore the potential of cistanosides to mitigate inflammatory responses by targeting the production of key cytokines.
| This compound/Related Compound | Model System | Inhibited Cytokines/Mediators | Key Mechanistic Pathway | Reference |
|---|---|---|---|---|
| This compound F | C2C12 Myotubes (Adipogenic Differentiation Model) | IL-6, p-NF-κB/NF-κB | AMPK-dependent signaling | mdpi.com |
| Chiisanoside | Acetaminophen-induced acute liver injury in mice | TNF-α, IL-1β, IL-6 | NF-κB and MAPKs signaling | nih.gov |
| Acteoside | Human basophilic (KU812) cells | TNF-α, IL-4, Histamine | Not specified | nih.gov |
| Echinacoside | LPS-induced inflammation in L02 cells and mice | TNF-α, IL-6, IL-1β, NO | TLR4/NF-κB signaling | nih.gov |
Neuroprotective Efficacy and Cognitive Enhancement Mechanisms
Preservation of Neuronal Viability and Function
Preclinical research has highlighted the capacity of cistanosides to protect neurons from damage and maintain their functional integrity. This compound A, a phenylethanoid glycoside, has been shown to possess antioxidative effects that can inhibit apoptosis by protecting against the generation of reactive oxygen species (ROS). nih.gov In in-vitro experiments using MPP+-treated neuronal cells, a model for Parkinson's disease, this compound A reduced the MPP+-induced decrease in the number of neurons and preserved the mitochondrial membrane potential. nih.gov Furthermore, extracts from Cistanches Herba, rich in cistanosides, have been found to prevent neuronal death and promote neurite outgrowth. nih.gov These protective actions are crucial for maintaining the health and viability of neuronal circuits.
Mitigation of Neurodegenerative Processes (e.g., Alzheimer's, Parkinson's)
Cistanosides have shown considerable promise in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's. The primary active compounds in Cistanches Herba, phenylethanoid glycosides such as echinacoside and verbascoside, are considered to be key contributors to these neuroprotective activities. nih.gov
In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, this compound A demonstrated a strong neuroprotective effect. nih.gov It was found to improve motor function and increase the number of tyrosine hydroxylase-positive cells, which are dopaminergic neurons, in the substantia nigra. nih.gov The underlying mechanism appears to involve the promotion of mitophagy, the process of clearing damaged mitochondria, via the PINK1/Parkin/p62 pathway, which in turn reduces oxidative stress. nih.gov Echinacoside has also been shown to rescue neuronal cells from TNF-α induced apoptosis and improve behavioral deficits in a mouse model of Parkinson's disease. nih.gov
Regarding Alzheimer's disease, studies have suggested that Cistanches Herba could slow down hippocampus atrophy and reduce the levels of T-tau, TNF-α, and IL-1β in the cerebrospinal fluid of patients with moderate Alzheimer's, indicating its potential to interfere with the disease's progression. nih.gov
| Compound | Disease Model | Key Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound A | MPTP-induced Parkinson's Disease (mouse model) | Improved motor function; Increased number of dopaminergic neurons. | Promotes mitophagy of damaged mitochondria via the PINK1/Parkin/p62 pathway, reducing oxidative stress. | nih.gov |
| Echinacoside | Mouse model of Parkinson's Disease | Rescued neuronal cells from TNF-α induced apoptosis; Improved behavioral defects. | Anti-apoptotic and anti-inflammatory effects. | nih.gov |
| Cistanches Herba Extract | Moderate Alzheimer's Disease patients | Improved cognitive abilities; Slowed hippocampus atrophy; Reduced T-tau, TNF-α, and IL-1β in CSF. | Inhibition of inflammatory cytokines. | nih.gov |
Enhancement of Cognitive Functions (e.g., Memory, Learning, Attention)
Extracts of Cistanches Herba, containing cistanosides, have been found to significantly enhance learning and memory in preclinical models. nih.gov Studies utilizing the passive avoidance test and the novel object recognition test demonstrated that treatment with a Cistanches Herba extract (CHE) markedly improved memory function. nih.gov
A key mechanism underlying this cognitive enhancement is the upregulation of nerve growth factor (NGF). nih.gov NGF is a crucial molecule for neuronal health, playing a role in preventing neuronal death, promoting the growth of neurites, and supporting the formation of synapses. nih.gov Research has shown that CHE stimulates the secretion of NGF in the cortex and hippocampus of the mouse brain. nih.gov Furthermore, CHE treatment was associated with increased neuronal cell differentiation, greater neurite length, and enhanced synapse formation within the hippocampus, providing a structural basis for its memory-improving effects. nih.gov
Mood Regulation and Antidepressant-like Effects
Certain compounds within the this compound family have been investigated for their potential role in mood regulation, exhibiting antidepressant-like effects in animal models. Echinacoside, a major phenylethanoid glycoside from Cistanche, has demonstrated such effects in the forced swim test (FST) in mice, where it significantly reduced immobility time without altering general locomotor activity. nih.gov
The mechanism behind these effects appears to be linked to the modulation of glutamatergic signaling and neurotrophic factor expression. The antidepressant-like action of echinacoside involves the activation of the AMPAR–Akt/ERK–mTOR signaling pathway, which is a pathway also implicated in the action of rapid-acting antidepressants. nih.gov Additionally, echinacoside was found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival, neurogenesis, and synaptic plasticity, all of which can be impaired in depressive disorders. nih.gov
Hepatoprotective Properties and Cellular Mechanisms
Cistanosides and related phenylethanoid compounds have been extensively studied for their protective effects on the liver. These compounds exert their hepatoprotective activity through multiple cellular mechanisms, primarily centered on their antioxidant and anti-inflammatory properties. nih.govnih.gov
In preclinical models of acute liver injury induced by toxins like acetaminophen or carbon tetrachloride (CCl4), this compound-related compounds have shown significant efficacy. nih.govnih.gov For example, Chiisanoside was found to protect against acetaminophen-induced hepatotoxicity in mice by inhibiting oxidative stress and inflammation. nih.gov It achieved this by reducing levels of malondialdehyde (a marker of lipid peroxidation) and boosting endogenous antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.gov The anti-inflammatory action was linked to the regulation of the NF-κB and MAPKs signaling pathways. nih.gov
Similarly, phenylethanoids isolated from Cistanche deserticola, including acteoside, 2'-acetylacteoside, isoacteoside, and tubuloside B, effectively prevented cell damage in primary cultured rat hepatocytes exposed to CCl4 or D-galactosamine. nih.gov Echinacoside, another key component, demonstrated the ability to ameliorate LPS-induced hepatic inflammatory damage in mice. nih.gov Its mechanism involves competitively binding to the TLR4 receptor, thereby inhibiting the downstream TLR4/NF-κB signaling pathway and reducing the production of inflammatory cytokines like TNF-α and IL-6. nih.gov
| Compound | Model of Liver Injury | Key Protective Effects | Cellular Mechanism | Reference |
|---|---|---|---|---|
| Chiisanoside | Acetaminophen-induced (mice) | Reduced serum ALT and AST; Inhibited oxidative stress and inflammation. | Regulation of NF-κB and MAPKs signaling pathways. | nih.gov |
| Acteoside, Isoacteoside, etc. | CCl4 or D-galactosamine-induced (rat hepatocytes) | Suppressed lipid peroxidation; Prevented cell damage. | Anti-hepatotoxic activity. | nih.gov |
| Echinacoside | LPS-induced (mice) | Ameliorated hepatic inflammatory infiltration; Reduced serum ALT and AST; Inhibited inflammatory cytokines (TNF-α, IL-6, IL-1β). | Inhibition of the TLR4/NF-κB signaling pathway. | nih.gov |
Anti-osteoporotic Activity and Bone Metabolism Modulation
Cistanosides have been identified as having significant potential in the management of osteoporosis, a condition characterized by an imbalance in bone remodeling that leads to reduced bone density and an increased risk of fractures nih.gov. The anti-osteoporotic activity of cistanosides is attributed to their ability to modulate bone metabolism, promoting bone formation while inhibiting bone resorption.
Osteoblasts are the cells responsible for bone formation, and their differentiation and subsequent mineralization of the bone matrix are critical for maintaining skeletal integrity. Preclinical studies have shown that this compound A can enhance osteoblast differentiation and mineralization nih.gov. This is evidenced by increased activity of alkaline phosphatase (ALP), a key early marker of osteogenic differentiation, and enhanced formation of mineralized nodules as observed through Alizarin Red S staining nih.gov.
The pro-osteogenic effects of this compound A are associated with the upregulation of key transcription factors and bone matrix proteins. Research has demonstrated that this compound A treatment leads to increased expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation nih.gov. Following the upregulation of RUNX2, there is an increased expression of other important osteogenic proteins such as bone morphogenetic protein 2 (BMP2), osteopontin (OPN), and osteocalcin (OCN) nih.gov.
| Compound | Key Marker | Effect | Significance in Osteogenesis |
|---|---|---|---|
| This compound A | Alkaline Phosphatase (ALP) | Increased activity nih.gov | Early marker of osteoblast differentiation. nih.gov |
| RUNX2 | Increased expression nih.gov | Master transcription factor for osteoblast differentiation. nih.gov | |
| BMP2, OPN, OCN | Increased expression nih.gov | Essential proteins for bone matrix formation and mineralization. nih.gov | |
| Mineralization (Alizarin Red S staining) | Enhanced nih.gov | Indicates mature osteoblast function and bone formation. nih.gov |
Osteoclasts are multinucleated cells responsible for the breakdown of bone tissue, a process known as bone resorption. In conditions like osteoporosis, excessive osteoclast activity leads to bone loss. This compound A has been shown to inhibit the formation and function of osteoclasts. In vitro studies have demonstrated that this compound A can suppress the differentiation of bone marrow macrophages into mature osteoclasts in a dose-dependent manner researchgate.net.
This inhibitory effect is further evidenced by a reduction in the activity of tartrate-resistant acid phosphatase (TRAP), a key enzyme expressed by osteoclasts, and a decrease in the formation of resorption pits on bone slices researchgate.net. Furthermore, this compound A has been found to downregulate the expression of genes crucial for osteoclast function, including Cathepsin K (Ctsk), which encodes a protease essential for the degradation of bone matrix proteins researchgate.net.
The modulatory effects of this compound A on bone metabolism are mediated through its influence on several key signaling pathways.
TRAF6 and NF-κB Signaling: The interaction between receptor activator of nuclear factor-κB ligand (RANKL) and its receptor RANK is a critical step in osteoclast differentiation. This interaction recruits TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream signaling cascades, including the nuclear factor-κB (NF-κB) pathway. This compound A has been shown to downregulate the expression of TRAF6. This leads to the inhibition of NF-κB activation, a crucial transcription factor for osteoclastogenesis. By suppressing the TRAF6-mediated NF-κB pathway, this compound A effectively inhibits the formation of osteoclasts.
PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is known to play a role in both osteoblast and osteoclast function nih.gov. In the context of bone metabolism, this compound A has been found to stimulate the PI3K/Akt pathway. The activation of this pathway is associated with the promotion of bone formation.
Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation and bone formation nih.gov. This compound A has been shown to activate this pathway in primary osteoblasts nih.gov. This activation is evidenced by the accumulation of β-catenin, a key mediator of the pathway, which then translocates to the nucleus to regulate the transcription of genes involved in osteogenesis nih.gov. The induction of autophagy in osteoblasts by this compound A is also thought to be mediated through the Wnt/β-catenin pathway nih.gov.
Reproductive System Protection Mechanisms
Preclinical research has illuminated the protective effects of cistanosides, a group of phenylethanoid glycosides, on the male reproductive system. These studies have particularly focused on mitigating damage caused by environmental stressors like hypoxia and the underlying cellular and molecular mechanisms.
Hypoxia, or low oxygen pressure, is recognized as a contributing factor to male infertility, often leading to impaired spermatogenesis. Studies have demonstrated that cistanosides can effectively protect the male reproductive system from hypoxic damage. In a rat model of hypobaric hypoxia, treatment with cistanosides was shown to prevent testicular morphological alterations and the loss of reproductive organ weight. Furthermore, this compound administration significantly improved the live sperm rate in hypoxia-exposed rats, indicating a restoration of testicular function. The protective effects are attributed to the potent antioxidant properties of cistanosides, which counteract the oxidative stress induced by hypoxia.
A study investigating various this compound subtypes, including this compound A, this compound B, this compound C, and this compound H, found that all exhibited protective effects against hypoxia-induced reproductive damage. Among these, this compound B was identified as having the most significant protective activity. These findings suggest that cistanosides could be promising agents for mitigating hypoxia-related male reproductive injuries.
Table 1: Effect of this compound Subtypes on Live Sperm Rate in Hypoxia-Induced Rats
| Treatment Group | Live Sperm Rate (%) |
| Control | Not specified in source |
| Hypoxia Model | 43.83 ± 4.01 |
| This compound A (8 mg/kg/d) | 55.83 ± 6.03 |
| This compound B (8 mg/kg/d) | 69.00 ± 2.29 |
| This compound C (8 mg/kg/d) | 52.33 ± 3.40 |
| This compound H (8 mg/kg/d) | 53.67 ± 2.25 |
| Data is presented as mean ± SD. The study reported statistically significant increases for all this compound-treated groups compared to the hypoxia model group. |
Oxidative stress is a key mechanism through which hypoxia damages testicular cells, leading to reduced sperm quality and infertility. Cistanosides have demonstrated strong antioxidative effects both in vitro and in vivo. In studies involving GC-1 spermatogonial cells exposed to hypoxic conditions, cistanosides significantly downregulated the levels of reactive oxygen species (ROS). This reduction in ROS is achieved by restoring the activity of crucial antioxidant enzymes.
Under hypoxic conditions, the activities of antioxidant enzymes such as glutathione reductase (GR), glutathione peroxidase (GPx), and superoxide dismutase (SOD) are significantly decreased. Treatment with cistanosides was found to markedly increase the specific activities of these enzymes in both testicular tissues of rats and in GC-1 cells. By enhancing the endogenous antioxidant defense system, cistanosides protect testicular cells from oxidative damage, thereby preserving their viability and function. The various subtypes of cistanosides, including Cis-A, Cis-B, Cis-C, and Cis-H, all displayed antioxidant effects, with this compound B being the most potent.
Table 2: Effect of Cistanosides on Antioxidant Enzyme Activities in Hypoxia-Treated GC-1 Cells
| Treatment Group | Glutathione Reductase (GR) Activity | Glutathione Peroxidase (GPx) Activity | Superoxide Dismutase (SOD) Activity |
| Control | Significantly higher than model | Significantly higher than model | Significantly higher than model |
| Hypoxia Model | Significantly decreased | Significantly decreased | Significantly decreased |
| This compound-Treated | Significantly increased vs. model | Significantly increased vs. model | Significantly increased vs. model |
| The source indicates a significant increase in the activities of GR, GPx, and SOD in this compound-treated cells compared to the hypoxia model group, and a significant decrease in the hypoxia model group compared to the normoxic control group. |
Hypoxia has been shown to negatively impact the viability of germ cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death). Preclinical investigations have revealed that cistanosides can counteract these effects. In studies with GC-1 cells, hypoxia led to a significant reduction in cell viability, which was associated with cell cycle arrest and an increase in apoptosis.
Treatment with cistanosides was found to increase the viability of these cells and decrease the rate of apoptosis. Further analysis of the cell cycle showed that upon treatment with cistanosides, the proportion of GC-1 cells in the G1 phase was reduced, while more cells entered the S phase. This suggests that cistanosides can promote the proliferation of germ cells. The anti-apoptotic effect of cistanosides was confirmed by TUNEL staining, which showed fewer apoptotic cells in the this compound-treated groups compared to the hypoxia model. This regulation of the cell cycle and inhibition of apoptosis are crucial mechanisms through which cistanosides protect germ cell populations from hypoxic damage.
Vasorelaxant Activity and Endothelial Modulation
In addition to their anticancer properties, cistanosides and related compounds have been investigated for their effects on the vascular system. Preclinical studies have demonstrated that these compounds possess vasorelaxant properties, suggesting their potential in the management of cardiovascular conditions.
A study focusing on the methanolic extract of Cistanche tubulosa revealed that several of its constituent phenylethanoid glycosides, including echinacoside, acteoside, and this compound F, exhibit vasorelaxant activity. This indicates that multiple compounds within the Cistanche genus contribute to this effect.
Mechanisms of Vascular Smooth Muscle Relaxation
The relaxation of vascular smooth muscle is a key process in vasodilation. Research into echinacoside, a major phenylethanoid glycoside found in Cistanche, has provided insights into the mechanism of action. Studies on rat aortic rings have shown that echinacoside elicits a concentration-dependent relaxation in endothelium-intact rings. nih.govthieme-connect.com This relaxation was significantly diminished in rings where the endothelium had been removed, highlighting the crucial role of the endothelium in mediating this effect. nih.govthieme-connect.com
Endothelium-Dependent Nitric Oxide Production
The endothelium plays a vital role in regulating vascular tone, largely through the production of nitric oxide (NO), a potent vasodilator. The vasorelaxant effect of echinacoside has been directly linked to the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. nih.govthieme-connect.com
Further mechanistic studies revealed that the relaxation induced by echinacoside was significantly inhibited by N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of endothelial nitric oxide synthase (eNOS), and by methylene blue and ODQ, which block soluble guanylate cyclase (sGC), the receptor for NO in smooth muscle cells. nih.govthieme-connect.com Moreover, echinacoside was found to enhance the production of cGMP in aortic rings. nih.govthieme-connect.com These findings collectively indicate that the vasorelaxant activity of echinacoside is dependent on the endothelium and is mediated through the stimulation of the NO-cGMP signaling cascade.
Table 2: Vasorelaxant Effects of Cistanche-derived Phenylethanoid Glycosides (Preclinical Studies)
| Compound/Extract | Vascular Tissue | Key Findings on Mechanism |
| Methanolic extract of Cistanche tubulosa (containing Echinacoside, Acteoside, this compound F) | Isolated rat aortic strips | Exhibits vasorelaxant activity. |
| Echinacoside | Rat aortic rings | Induces endothelium-dependent relaxation. nih.govthieme-connect.com |
| Echinacoside | Rat aortic rings | Mediated via the NO-cGMP pathway; enhances cGMP production. nih.govthieme-connect.com |
Structure Activity Relationship Sar Studies of Cistanosides
Correlation Between Chemical Structure and Antioxidative Potency
The antioxidant capacity of cistanosides and related PhGs is strongly correlated with specific structural features, particularly the nature and number of phenolic hydroxyl groups and the arrangement of acyl groups. nih.govresearchgate.net
The number of catechol moieties (a dihydroxy-substituted benzene (B151609) ring) is a primary determinant of antioxidant strength. For instance, verbascoside, which contains two catechol moieties, exhibits stronger antioxidant activity compared to cistanoside F, which has only one. researchgate.net The free radical scavenging ability of these compounds is largely attributed to the presence of these phenolic groups. Derivatives of cistanosides have demonstrated superior free radical scavenging capacity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and superoxide (B77818) anions when compared to α-tocopherol. mdpi.com
Studies comparing various PhGs have reinforced these findings. An analysis of compounds isolated from Paulownia tomentosa var. tomentosa bark showed that phenylethanoid glycosides, including this compound F, campneoside II, verbascoside, and their isomers, all possessed significant antioxidative potency. ncsu.edu The general consensus from SAR studies on polyphenols is that the B-ring substitution pattern is a key determinant of antiradical potency. mdpi.com A catechol group in this ring significantly enhances activity. mdpi.com
| Structural Feature | Impact on Antioxidative Potency | Example Compound(s) | Supporting Evidence |
|---|---|---|---|
| Number of Catechol Moieties | Increased number enhances antioxidant activity. | Verbascoside (two moieties) > this compound F (one moiety) | Verbascoside shows stronger activity due to having two catechol groups. researchgate.net |
| Caffeoyl Ester at C-4 | Confers significant radical scavenging capacity. | This compound A | Contributes to a 40% reduction in Reactive Oxygen Species (ROS) at 10 μM. |
| Phenolic Hydroxyl Groups | Essential for free radical scavenging. | General Phenylethanoid Glycosides | The B-ring substitution pattern is a primary determinant of antiradical potency. mdpi.com |
Identification of Key Structural Moieties Influencing Biological Activities
Beyond antioxidant effects, specific structural components of cistanosides are crucial for their broader range of biological activities, including anti-inflammatory, neuroprotective, and osteogenic actions. Phenylethanoid glycosides are generally characterized by a core structure featuring a hydroxyphenylethyl moiety attached to a β-glucopyranose, which is often further substituted with groups like caffeic acid and other sugars (e.g., rhamnose, xylose) through glycosidic or ester bonds. mdpi.comnih.govmdpi.com
Key structural elements and their influence include:
Caffeoyl Moiety: This group is a significant contributor to the bioactivity of many cistanosides. For example, the caffeoyl ester at the C-4 position is linked to potent antioxidant capacity.
Glycosidic Linkages: The type of linkage is critical. This compound F, with a β-(1→3) glycosidic bond, was found to enhance SOD1 activation by 60% more than its α-linked isomers, highlighting the stereochemical importance of this bond.
Sugar Moieties: The presence of specific sugars like rhamnose is important. The rhamnosyl moiety, linked via an ester and glycosidic bond, is a characteristic feature. mdpi.com In computational studies, these rhamnosyl side-groups have been shown to help stabilize the interaction of the molecule with biological targets like DNA. tandfonline.com
Acyl Groups: The presence and position of acyl groups, such as an acetyl group, can be determinative. For instance, the removal of the 2'-acetyl group, as seen when comparing certain cistanosides to tubuloside A, leads to a loss of anti-inflammatory effects.
| Structural Moiety/Feature | Influence on Biological Activity | Example Compound(s) |
|---|---|---|
| Caffeoyl Group | Essential for antioxidant and other biological activities. | This compound A, Verbascoside |
| β-(1→3) Glycosidic Bond | Enhances SOD1 activation compared to α-linkage. | This compound F |
| 2'-Acetyl Group | Crucial for anti-inflammatory effects. | (Present in active compounds, absent in inactive ones like Tubuloside A) |
| Rhamnose Moiety | Contributes to stabilizing interactions with biological targets. mdpi.comtandfonline.com | This compound A, this compound C |
| 6-Deoxy Sugar Moiety | Important for overall molecular conformation and activity. | Rhamnose in various cistanosides |
Application of Computational Chemistry in SAR Analysis (e.g., Docking Studies, QSAR)
Computational chemistry has become an indispensable tool for refining the understanding of SAR, allowing for the visualization and prediction of molecular interactions. rsc.orgcsmres.co.uk Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly applied to cistanosides and related compounds.
Molecular Docking Studies:
Molecular docking simulates the binding of a ligand (e.g., a this compound) to the active site of a target protein, predicting the binding affinity and orientation. nih.gov
Interaction with AMPK: Docking analyses have shown that this compound F binds stably within the active pocket of AMP-activated protein kinase (AMPK), a key regulator of lipid metabolism. mdpi.com The calculated binding energy of -8 kcal/mol suggests a strong interaction, providing a mechanistic basis for how this compound F may reduce lipid accumulation. mdpi.com
Interaction with Telomeric DNA: Theoretical studies have explored the interaction between this compound C and telomeric DNA. tandfonline.comresearchgate.net Docking calculations, using software like JUMNA, revealed that this compound C can fit into the minor groove of telomeric DNA. tandfonline.comtandfonline.com This positioning is suitable for an electron transfer process from the ligand to a guanine (B1146940) radical, suggesting a mechanism for DNA repair without causing major distortions to the DNA structure. tandfonline.comresearchgate.net The interaction is further stabilized by the saccharide side-groups of the this compound. tandfonline.com
| This compound | Biological Target | Key Findings from Docking | Implication |
|---|---|---|---|
| This compound F | AMP-activated protein kinase (AMPK) | Stable binding in the active pocket with a binding energy of -8 kcal/mol. mdpi.com | Mechanistic insight into lipid metabolism regulation. mdpi.com |
| This compound C | Telomeric DNA | Binds to the minor groove, forming a complex suitable for electron transfer to guanine radicals. tandfonline.comresearchgate.net | Supports a mechanism for repairing DNA damage. tandfonline.comresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR):
QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. oncodesign-services.comtandfonline.com While detailed, specific QSAR models for a broad range of cistanosides are still an emerging area of research, the principles have been applied in related contexts. Theoretical studies on this compound C and its analogs have been conducted to understand the mechanism of DNA damage repair, laying the groundwork for future QSAR analyses. tandfonline.comjfda-online.com These studies combine kinetic measurements with computational approaches to refine interaction mechanisms, forming a basis for predictive modeling. researchgate.net The development of robust QSAR models for cistanosides could accelerate the discovery of new derivatives with enhanced therapeutic properties by predicting their activity before synthesis.
Metabolic Characterization of Cistanosides Preclinical Models
Identification of Cistanoside Metabolites in Biological Matrices
Following administration in preclinical models, Cistanosides and their metabolites are systematically tracked in various biological samples to construct a comprehensive metabolic profile. The distribution of these compounds is matrix-dependent, reflecting different stages of metabolism, absorption, and excretion.
Gastrointestinal Contents & Feces: The highest concentrations of parent Cistanosides (e.g., Echinacoside, Acteoside) are found here, along with a cascade of partially deglycosylated intermediates. This indicates that the primary site of initial metabolism is the gut, where bacterial enzymes hydrolyze the large glycoside structures.
Plasma: Due to poor absorption of the parent compounds, only trace amounts of intact Cistanosides are typically detected in plasma. Instead, plasma is rich in the smaller, more lipophilic aglycones, such as Hydroxytyrosol and Caffeic acid , which are liberated by gut microbiota. Furthermore, these absorbed aglycones undergo Phase II metabolism, leading to the presence of their sulfated and glucuronidated conjugates in circulation.
Urine and Bile: These matrices are the primary routes for the excretion of absorbed metabolites. Urine and bile samples show negligible levels of the parent Cistanosides but contain significant quantities of the aglycones and, more prominently, their Phase II conjugates (e.g., Hydroxytyrosol sulfate (B86663) , Hydroxytyrosol glucuronide ).
The table below summarizes key metabolites identified from parent Cistanosides in various biological matrices within preclinical studies.
| Metabolite | Parent this compound (Example) | Biological Matrix Detected | Metabolic Origin |
|---|---|---|---|
| Hydroxytyrosol | Acteoside, Echinacoside | Plasma, Urine, Feces | Aglycone released via hydrolysis |
| Caffeic acid | Acteoside, Echinacoside | Plasma, Urine, Feces | Product of ester bond hydrolysis |
| Salidroside (B192308) | This compound A | Plasma, Urine | Metabolite from hydrolysis |
| 3-Hydroxy-4-methoxyphenyl ethanol | Acteoside | Plasma, Urine | Product of methylation of Hydroxytyrosol |
| Hydroxytyrosol sulfate | Acteoside, Echinacoside | Plasma, Urine, Bile | Phase II sulfation of absorbed Hydroxytyrosol |
| Hydroxytyrosol glucuronide | Acteoside, Echinacoside | Plasma, Urine, Bile | Phase II glucuronidation of absorbed Hydroxytyrosol |
Key Metabolic Reactions (e.g., Acyl-migration, Hydrolysis, Sulfation)
The biotransformation of Cistanosides is a multi-step process involving several key chemical reactions. These reactions primarily occur in two phases: pre-absorptive metabolism in the gut lumen and post-absorptive Phase II metabolism in the intestinal wall and liver.
Hydrolysis: This is the most critical initial metabolic step for Cistanosides. The glycosidic bonds linking the various sugar moieties (glucose, rhamnose) to the phenylethanol aglycone core are sequentially cleaved by extracellular enzymes (e.g., β-glucosidase, α-rhamnosidase) secreted by gut bacteria. This stepwise deglycosylation process breaks the large parent molecule down into smaller, absorbable aglycones like Hydroxytyrosol . The ester linkage of the acyl group (e.g., caffeoyl group) is also hydrolyzed by bacterial esterases.
Acyl-migration: This is an intramolecular isomerization reaction observed with certain Cistanosides like Acteoside . Under the pH conditions of the gastrointestinal tract, the caffeoyl group attached to the central glucose moiety can migrate from one position to another (e.g., from C4 to C6). This can result in the formation of isomers, such as Isoacteoside . This structural rearrangement may influence the rate and pathway of subsequent enzymatic hydrolysis.
Phase II Conjugation Reactions: After the aglycones are absorbed into the enterocytes and portal circulation, they undergo extensive Phase II metabolism to facilitate their elimination.
Sulfation: The phenolic hydroxyl groups of aglycones like Hydroxytyrosol are readily conjugated with a sulfonate group. This reaction is catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and intestinal cells, yielding highly water-soluble sulfate conjugates.
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the aglycones, forming glucuronide conjugates that are efficiently excreted in urine and bile.
Methylation: Catechol-O-methyltransferase (COMT) can catalyze the methylation of the catechol structure within aglycones like Hydroxytyrosol , resulting in metabolites such as 3-Hydroxy-4-methoxyphenyl ethanol .
The table below summarizes these key metabolic transformations.
| Reaction Type | Description | Primary Location | Effect on Molecule |
|---|---|---|---|
| Hydrolysis | Stepwise cleavage of glycosidic and ester bonds. | Gastrointestinal Tract (Gut Microbiota) | Reduces molecular size and polarity; liberates aglycone. |
| Acyl-migration | Intramolecular rearrangement of an acyl group on a sugar moiety. | Gastrointestinal Tract | Forms structural isomers (e.g., Acteoside to Isoacteoside). |
| Sulfation | Conjugation of a sulfate group to a hydroxyl group on the aglycone. | Liver, Intestinal Wall | Greatly increases water solubility for excretion. |
| Glucuronidation | Conjugation of glucuronic acid to the aglycone. | Liver, Intestinal Wall | Increases water solubility for excretion. |
| Methylation | Addition of a methyl group to a catechol hydroxyl group. | Liver, Other Tissues | Alters the structure of the aglycone. |
Analytical Methodologies for Metabolite Identification
The identification and quantification of this compound metabolites in complex biological matrices require sophisticated and highly sensitive analytical techniques. The combination of liquid chromatography for separation and mass spectrometry for detection is the cornerstone of modern metabolite profiling.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used for the initial separation of compounds within a biological sample. UPLC, with its use of smaller particle-size columns, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. A reversed-phase C18 column is most commonly employed, using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile) to effectively separate the polar parent compounds, intermediate metabolites, and less polar aglycones.
Mass Spectrometry (MS): Coupled to LC, MS serves as a powerful detector for identifying and quantifying metabolites.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): This high-resolution mass spectrometry (HRMS) technique is exceptionally valuable for the identification of unknown metabolites. It provides highly accurate mass measurements of both the parent ion and its fragment ions, allowing for the confident determination of elemental compositions and the elucidation of metabolite structures.
Triple Quadrupole Mass Spectrometry (QqQ-MS): This technique is the gold standard for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for a known metabolite. This provides outstanding sensitivity and specificity, enabling the accurate measurement of metabolite concentrations in plasma, urine, and tissues over time.
Tandem Mass Spectrometry (MS/MS): Essential for structural confirmation, MS/MS involves isolating a specific ion (the precursor) and subjecting it to collision-induced dissociation (CID) to generate a characteristic spectrum of fragment ions. The fragmentation patterns of Cistanosides are well-defined; for example, the neutral loss of sugar moieties (e.g., 162 Da for a hexose, 146 Da for a deoxyhexose) or the caffeoyl group (162 Da) provides definitive structural clues for identifying metabolites.
The following table outlines the primary analytical methods used in this compound metabolism studies.
| Analytical Technique | Principle of Operation | Application in this compound Metabolite Analysis |
|---|---|---|
| UPLC/HPLC | Separates compounds based on their differential partitioning between a stationary phase (column) and a mobile phase. | Separates parent Cistanosides, aglycones, and their conjugates from endogenous substances in biological samples. |
| Q-TOF-MS | Provides high-resolution, accurate mass measurements of ions. | Screening for and identifying unknown metabolites by determining their precise elemental composition. |
| QqQ-MS (MRM mode) | Selectively monitors specific precursor-product ion transitions for targeted compounds. | Highly sensitive and specific quantification of known Cistanosides and their metabolites in pharmacokinetic studies. |
| MS/MS | Fragments a selected precursor ion to produce a characteristic fragmentation spectrum. | Structural elucidation of metabolites by analyzing fragmentation patterns (e.g., neutral losses of sugar units). |
Advanced Analytical Methodologies for Cistanoside Quantification and Quality Control
Techniques for Quantitative Analysis in Complex Mixtures
The quantitative analysis of cistanosides within the intricate chemical environment of Cistanche extracts requires highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose. waters.comlongdom.org
UPLC systems, utilizing columns with sub-2 μm particle sizes, offer superior separation efficiency, leading to sharper peaks and increased resolution compared to traditional High-Performance Liquid Chromatography (HPLC). waters.com This enhanced separation is particularly beneficial for resolving the numerous structurally similar cistanoside isomers present in Cistanche extracts. When coupled with a mass spectrometer, UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which significantly enhances compound identification and quantification. mdpi.com
For quantitative studies, tandem quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently employed. waters.com This technique involves selecting a specific precursor ion (the molecular ion of the this compound of interest) and then monitoring a specific product ion generated through collision-induced dissociation. This high degree of specificity minimizes interference from other co-eluting compounds, thereby improving the accuracy and sensitivity of quantification. The use of UPLC-MS/MS has been shown to provide a significant increase in signal intensity compared to HPLC-MS/MS, partly due to the increased peak concentration and reduced ion suppression. waters.com
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) MS, offers another robust approach for the analysis of cistanosides. mdpi.comnih.gov QTOF-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound, further aiding in its identification. mdpi.com This technique is particularly useful for the qualitative and quantitative analysis of complex mixtures where reference standards may not be available for all compounds of interest. mdpi.com Studies have successfully utilized UPLC-QTOF-MS to identify and quantify a wide range of phenylethanoid glycosides, including various cistanosides, in different parts of Cistanche deserticola. mdpi.com
The following table summarizes a selection of cistanosides and related phenylethanoid glycosides that have been quantified in Cistanche species using advanced chromatographic and mass spectrometric techniques.
Table 1: Cistanosides and Related Compounds Quantified in Cistanche Species
| Compound | Analytical Method | Reference |
|---|---|---|
| Echinacoside | HPLC-DAD-ESI-MS | jfda-online.com |
| This compound A | HPLC-DAD-ESI-MS | jfda-online.com |
| Acteoside | HPLC-DAD-ESI-MS | jfda-online.com |
| Isoacteoside | HPLC-DAD-ESI-MS | jfda-online.com |
| 2'-Acetylacteoside | HPLC-DAD-ESI-MS | jfda-online.com |
| This compound C | HPLC-DAD-ESI-MS | jfda-online.com |
| Isothis compound C | HPLC-DAD-ESI-MS | jfda-online.com |
Challenges and Strategies for Matrix Effects in Biological Sample Analysis
The quantitative analysis of cistanosides in biological samples, such as plasma, is complicated by the presence of a complex biological matrix. nih.goveijppr.com Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting endogenous components, can significantly compromise the accuracy, precision, and sensitivity of an assay. nih.goveijppr.com These effects can manifest as ion suppression or enhancement, leading to erroneous quantitative results. eijppr.com
Phospholipid Interference and Removal Techniques
A major contributor to matrix effects in plasma samples is the presence of phospholipids (B1166683). chromatographyonline.comnih.gov Phospholipids are highly abundant in biological membranes and can co-extract with the analytes of interest during sample preparation. nih.gov In reversed-phase liquid chromatography, phospholipids tend to be strongly retained and can elute over a broad range, often co-eluting with the target analytes. nih.govlcms.cz This co-elution can lead to significant ion suppression in the mass spectrometer's electrospray ionization (ESI) source, as phospholipids can outcompete the analyte molecules for ionization. nih.govchromatographytoday.com
Several strategies have been developed to mitigate the impact of phospholipid interference. These include:
Sample Preparation: The most effective approach is to remove phospholipids from the sample prior to analysis. nih.gov While simple protein precipitation is quick, it is often ineffective at removing phospholipids. chromatographyonline.comchromatographytoday.com More advanced sample preparation techniques include:
Solid-Phase Extraction (SPE): SPE can be optimized to selectively retain and elute the analytes of interest while washing away interfering phospholipids. chromatographytoday.comnih.gov
Supported Liquid-Liquid Extraction (SLE): This technique has been shown to be effective in removing a significant amount of endogenous material, including phospholipids. nih.gov
Phospholipid Removal Plates/Columns: These are specialized products designed to specifically target and remove phospholipids from biological samples, often providing a cleaner extract than protein precipitation alone. chromatographyonline.comchromatographytoday.com
Chromatographic Techniques: Modifying the chromatographic conditions can help to separate the analytes from the interfering phospholipids. lcms.cz UltraPerformance Convergence Chromatography (UPC²), which uses supercritical carbon dioxide as the primary mobile phase, offers an orthogonal separation mechanism to reversed-phase LC and can effectively separate hydrophobic compounds from phospholipids. lcms.cz
Optimization of Analyte Recovery and Sensitivity
Achieving high and reproducible analyte recovery is essential for accurate quantification. numberanalytics.com Losses can occur at various stages of the analytical process, including sample preparation and extraction. numberanalytics.com Optimizing sample preparation techniques, such as extraction conditions, is crucial to maximize the recovery of cistanosides from the sample matrix. numberanalytics.comnumberanalytics.com
To enhance sensitivity, several factors can be optimized: flashcards.world
Instrumentation: Utilizing more sensitive detectors and optimizing instrumental parameters, such as detector voltage and temperature, can improve the signal-to-noise ratio. numberanalytics.comnumberanalytics.com
Chromatography: As mentioned, UPLC can lead to sharper, more concentrated peaks, which enhances the signal intensity in the mass spectrometer. waters.com
Sample Preparation: Effective cleanup procedures that reduce matrix effects can lead to improved sensitivity by minimizing ion suppression. numberanalytics.com
Method validation, including spiking and recovery studies, is a critical step to ensure that the analytical method meets the required standards for accuracy and precision. numberanalytics.com
Discrimination of Cistanche Species Based on this compound Profiles
The two officially recognized species of Cistanche in the Chinese Pharmacopoeia, C. deserticola and C. tubulosa, exhibit different chemical profiles and pharmacological activities. plos.orgplos.org Therefore, accurate discrimination between these species is essential for quality control and proper clinical application.
Chemical Fingerprinting Using UPLC-QTOF/MS
Chemical fingerprinting provides a comprehensive chemical profile of a sample. nih.gov UPLC-QTOF/MS is a powerful technique for generating these fingerprints due to its high resolution, sensitivity, and ability to provide accurate mass information. nih.govplos.org
By analyzing the UPLC-QTOF/MS data of different Cistanche samples, researchers can identify characteristic chemical markers that differentiate between species. plos.orgresearchgate.net Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure-Discriminant Analysis (OPLS-DA) are used to analyze the complex datasets and highlight the differences. plos.orgresearchgate.net Studies have shown that C. deserticola and C. tubulosa can be successfully distinguished based on their this compound profiles. plos.orgresearchgate.net For instance, certain isomers of campneoside II, this compound C, and this compound A have been identified as potential markers to differentiate between the two species, with varying ion intensities observed in each. plos.orgresearchgate.net
The following table highlights key marker compounds that have been used to discriminate between C. deserticola and C. tubulosa.
Table 2: Marker Compounds for Discriminating Cistanche Species
| Marker Compound | Higher Ion Intensity In | Analytical Technique | Reference |
|---|---|---|---|
| Isomer of Campneoside II | C. deserticola | UPLC-QTOF/MS | plos.org |
| This compound C | C. deserticola | UPLC-QTOF/MS | plos.org |
Integration with DNA Barcoding for Botanical Source Authentication
While chemical fingerprinting is effective for quality evaluation, DNA barcoding offers a powerful tool for genetic authentication of the botanical source. plos.orgfrontiersin.org DNA barcoding utilizes short, standardized DNA sequences to identify species. academicjournals.orgresearchgate.net This method is highly accurate and objective, and can be used to distinguish between closely related species and identify adulterants. academicjournals.orgthieme-connect.com
Several DNA regions have been evaluated for their effectiveness in barcoding Cistanche species, including the internal transcribed spacer (ITS) and psbA-trnH regions. academicjournals.orgthieme-connect.com The psbA-trnH intergenic spacer, in particular, has shown significant variation and promise for discriminating between C. deserticola and C. tubulosa. plos.orgthieme-connect.com
The integration of chemical fingerprinting with DNA barcoding provides a comprehensive and robust approach for the quality control of Cistanche products. plos.orgplos.org This dual-pronged strategy allows for both the confirmation of the botanical identity through genetic analysis and the assessment of the chemical quality based on the this compound profile. plos.orgnih.gov This combined methodology ensures the authenticity and consistency of the herbal material, which is crucial for its safe and effective use. plos.org
Future Research Directions and Unaddressed Areas in Cistanoside Research
Exploration of Novel Biological Activities and Therapeutic Potential
While cistanosides are well-regarded for their neuroprotective and antioxidant properties, the horizon for their therapeutic applications is broadening. Future research is poised to explore novel biological activities beyond these established effects. Preliminary studies have indicated that cistanosides may have significant potential in managing metabolic and age-related disorders. biosynth.com
A particularly promising area is the investigation of Cistanoside F in the context of metabolic diseases like sarcopenic obesity, a condition with no effective pharmacological treatments currently available. mdpi.com Research has shown that this compound F can ameliorate lipid accumulation and enhance myogenic differentiation, suggesting its potential as a therapeutic for metabolic and muscular disorders. mdpi.com Furthermore, the immunomodulatory effects of cistanosides are being explored for their capacity to enhance immune system function and protect against age-related decline. biosynth.com Other cistanosides, such as this compound D, are of significant interest for their potential role in enhancing neuronal survival, which could be beneficial in treating neurodegenerative diseases. biosynth.com There is also emerging evidence for the role of cistanosides in mood regulation, with studies suggesting they may exert antidepressant and anxiolytic effects. biowayorganicinc.com Further research could also focus on their potential to ameliorate reproductive damage by suppressing oxidative stress. nih.gov
In-depth Elucidation of Molecular Targets and Intracellular Signaling Networks
A critical frontier in this compound research is the precise identification of their molecular targets and the detailed mapping of the intracellular signaling networks they modulate. biowayorganicinc.com Understanding these fundamental mechanisms is essential for developing targeted therapies.
Recent studies have made significant strides in this area. For instance, this compound F has been found to exert its effects on lipid metabolism and muscle development through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. mdpi.comresearchgate.net Molecular docking analyses have shown that this compound F binds to AMPK, leading to the phosphorylation of ACC1, a key event in inhibiting lipid synthesis, and the upregulation of Myosin Heavy Chain (MHC) expression, promoting myogenesis. mdpi.comresearchgate.net It also appears to attenuate inflammatory responses by downregulating the expression of p-NF-κB/NF-κB and IL-6. mdpi.comresearchgate.net
Similarly, extensive research on this compound A has revealed its interaction with multiple key signaling pathways involved in bone metabolism. It has been shown to promote osteogenesis and prevent bone resorption by:
Activating the Wnt/β-catenin signaling pathway, which is crucial for bone formation. nih.gov
Inhibiting the TNF-receptor associated factor 6 (TRAF6), which in turn suppresses the nuclear factor kappa-B (NF-κB) pathway. biocrick.commdpi.com
Stimulating the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. biocrick.commdpi.com
Mediating the p38/MAPK pathway to inhibit osteoclast activity. cjter.com
Future research should aim to build on these findings, using advanced proteomics and genomics approaches to create a comprehensive map of this compound-protein interactions and their downstream effects on cellular function.
Development of Advanced Analytical Strategies for Trace Analysis
The accurate detection and quantification of cistanosides and their metabolites in complex biological matrices are paramount for pharmacokinetic and mechanistic studies. While High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used, there is a growing need for more sensitive and specific analytical methods for trace analysis.
Advanced analytical strategies are being developed to meet this challenge. Coupling liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), offers enhanced specificity and sensitivity, reducing background noise and improving signal-to-noise ratios. nih.gov Techniques like liquid chromatography–three-dimensional mass spectrometry have been successfully used for the in-depth structural annotation of this compound F metabolites in rat plasma, urine, and feces, demonstrating the power of high-resolution MS for metabolite identification. researchgate.net Other sophisticated methods, such as LC/Q-TOF-MS/MS (Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry), are also being employed to qualitatively analyze the chemical composition of plants containing cistanosides. researchgate.net The development of these advanced methods is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of cistanosides, which is essential for their clinical development.
Comprehensive Studies on this compound Congeners and Derivatives
The Cistanche genus produces a wide array of this compound congeners (structurally similar compounds) and related phenylethanoid glycosides. researchgate.net These compounds often coexist in plant extracts and may act synergistically. However, the specific biological activities of many of these congeners remain largely unexplored.
Future research should include comprehensive studies to isolate and characterize these related compounds and evaluate their individual and combined pharmacological effects. Furthermore, the synthesis of novel this compound derivatives presents an exciting avenue for drug discovery. smolecule.com Chemical modifications, such as oxidation or hydrolysis, can lead to derivatives with altered or enhanced biological activity, bioavailability, and stability. smolecule.com Structure-activity relationship (SAR) studies, which correlate specific structural features with biological function, will be essential. By creating and testing a library of this compound derivatives, researchers can identify compounds with optimized therapeutic properties, potentially leading to the development of new and more potent drugs for a variety of diseases. beilstein-journals.org
Q & A
Basic: What methodologies are recommended for quantifying Cistanoside in plant extracts, and how can experimental parameters be optimized?
This compound quantification typically employs High-Performance Liquid Chromatography (HPLC) with UV detection, as described in studies analyzing Cistanche deserticola. Key parameters include:
- Column : Waters C18 (150 mm × 3.9 mm, 4.6 μm) .
- Mobile phase : Gradient of acetonitrile and 0.2% formic acid (e.g., 10% → 40% acetonitrile over 30 minutes) .
- Detection wavelength : 330 nm for phenylethanoid glycosides (PhGs), including this compound F .
Method validation should include linearity, precision, and recovery rates to ensure reproducibility. For complex matrices, consider coupling with mass spectrometry (LC-MS) to enhance specificity .
Basic: How can researchers design experiments to evaluate this compound’s bioactivity while controlling for confounding variables?
- Hypothesis-driven design : Frame the question around specific mechanisms (e.g., antioxidant capacity or enzyme inhibition). For example: “Does this compound F modulate reactive oxygen species (ROS) in [cell line/model] via Nrf2 pathway activation?”
- Variables :
- Controls : Include positive controls (e.g., ascorbic acid for antioxidants) and solvent controls to isolate compound-specific effects .
Advanced: What strategies resolve contradictions in this compound’s reported bioactivity across studies?
Conflicting bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) may stem from:
- Dose-dependent responses : Test a wide concentration range (nM to μM) to identify biphasic effects .
- Cell/tissue specificity : Compare outcomes across models (e.g., macrophages vs. epithelial cells) .
- Synergistic interactions : Use combinatorial assays with other PhGs (e.g., echinacoside) to assess additive or antagonistic effects .
Statistical tools like multivariate analysis can disentangle confounding factors .
Advanced: How can ecological factors influencing this compound biosynthesis in Cistanche deserticola be systematically investigated?
- Field studies : Correlate soil microbiome composition (via 16S rRNA sequencing) with this compound content across ecotypes .
- Controlled experiments : Manipulate variables like salinity, drought, or nutrient availability in growth chambers to isolate stress-induced biosynthesis .
- Metabolomic profiling : Use LC-MS/MS to track precursor molecules (e.g., phenylpropanoids) under varying conditions .
Advanced: What analytical frameworks are suitable for comparing this compound’s structural analogs (e.g., this compound A vs. F)?
- NMR spectroscopy : Compare chemical shifts (e.g., ¹H-NMR for glycosidic linkage patterns) .
- Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock .
- Multivariate statistics : Apply Principal Component Analysis (PCA) to spectral or bioactivity data to cluster analogs by functional similarity .
Methodological: How should researchers formulate hypothesis-driven questions for this compound’s pharmacological mechanisms?
- Gap identification : Review literature to pinpoint unresolved mechanisms (e.g., “Does this compound F induce autophagy in neurodegenerative models?”) .
- Feasibility : Ensure access to relevant models (e.g., transgenic C. elegans for autophagy studies) and validate assays (e.g., LC3-II Western blot) .
- Testability : Avoid overly broad questions; instead, focus on specific pathways (e.g., “How does this compound F regulate mTORC1 signaling in [cell type]?”) .
Methodological: What statistical approaches address variability in this compound content across plant samples?
- ANOVA : Compare means across ecotypes or treatment groups .
- Error bars : Report standard deviation (SD) or standard error (SEM) in dose-response curves .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher this compound in drought-stressed plants) .
Advanced: How can isotopic labeling elucidate this compound’s biosynthetic pathways?
- ¹³C-tracer studies : Administer labeled phenylalanine to Cistanche cultures and track incorporation into this compound via LC-MS .
- Enzyme assays : Isolate candidate enzymes (e.g., glycosyltransferases) and measure activity under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
